molecular formula C24H29N3O2 B10977876 1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-methoxybenzyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B10977876
M. Wt: 391.5 g/mol
InChI Key: QXVRBNQPBGTABN-UHFFFAOYSA-N
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Description

4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzimidazole ring, a pyrrolidinone ring, and various substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides in the presence of a base.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by cyclization reactions involving appropriate amine and carbonyl compounds.

    Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through nucleophilic substitution reactions using 4-methoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation Products: Oxidized benzimidazole derivatives.

    Reduction Products: Alcohol derivatives of the pyrrolidinone ring.

    Substitution Products: Various substituted derivatives at the methoxybenzyl group.

Scientific Research Applications

4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE
  • 4-(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE

Uniqueness

4-(1-ISOPENTYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-(4-METHOXYBENZYL)-2-PYRROLIDINONE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the isopentyl group, in particular, may influence its lipophilicity, binding affinity to molecular targets, and overall biological activity.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C24H29N3O2/c1-17(2)12-13-27-22-7-5-4-6-21(22)25-24(27)19-14-23(28)26(16-19)15-18-8-10-20(29-3)11-9-18/h4-11,17,19H,12-16H2,1-3H3

InChI Key

QXVRBNQPBGTABN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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